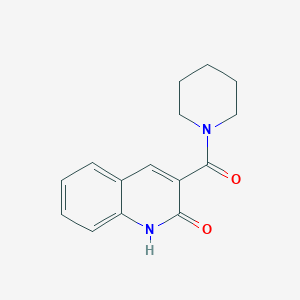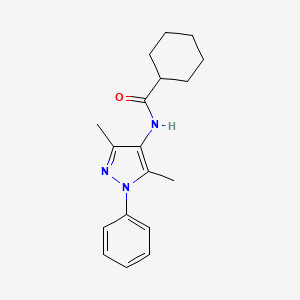
3-(piperidine-1-carbonyl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(piperidine-1-carbonyl)-1H-quinolin-2-one, also known as PCQ, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. PCQ is a heterocyclic compound that contains a quinoline ring and a piperidine ring, making it a unique molecule with diverse properties.
作用机制
3-(piperidine-1-carbonyl)-1H-quinolin-2-one works by binding to nucleic acids and interfering with their structure and function. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 3-(piperidine-1-carbonyl)-1H-quinolin-2-one also has antimicrobial properties and has been studied as a potential treatment for bacterial and fungal infections.
Biochemical and physiological effects:
3-(piperidine-1-carbonyl)-1H-quinolin-2-one has been shown to have a variety of biochemical and physiological effects on cells and organisms. It can induce oxidative stress and DNA damage, leading to cell death. 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has also been shown to modulate ion channels and neurotransmitter release, making it a potential tool for studying neuronal signaling and synaptic function.
实验室实验的优点和局限性
3-(piperidine-1-carbonyl)-1H-quinolin-2-one has several advantages for use in laboratory experiments. It is a fluorescent probe that can be used for imaging and tracking cellular processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has limitations as well. It can be toxic to cells at high concentrations and may interfere with cellular processes, making it important to use caution when using 3-(piperidine-1-carbonyl)-1H-quinolin-2-one in experiments.
未来方向
There are several future directions for 3-(piperidine-1-carbonyl)-1H-quinolin-2-one research. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has been shown to induce apoptosis in cancer cells and has antimicrobial properties, making it a promising candidate for drug development. Another area of research is the development of new fluorescent probes based on 3-(piperidine-1-carbonyl)-1H-quinolin-2-one. By modifying the structure of 3-(piperidine-1-carbonyl)-1H-quinolin-2-one, researchers may be able to create probes with improved properties for imaging and tracking cellular processes. Overall, 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has the potential to be a valuable tool for scientific research and drug development in the future.
合成方法
3-(piperidine-1-carbonyl)-1H-quinolin-2-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with piperidine and subsequent cyclization with acetic anhydride. The resulting product is then purified through column chromatography to obtain pure 3-(piperidine-1-carbonyl)-1H-quinolin-2-one.
科学研究应用
3-(piperidine-1-carbonyl)-1H-quinolin-2-one has been studied extensively for its potential applications in medicine and biology. One of the main areas of research is its use as a fluorescent probe for imaging cellular structures and signaling pathways. 3-(piperidine-1-carbonyl)-1H-quinolin-2-one has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structures and interactions.
属性
IUPAC Name |
3-(piperidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-12(15(19)17-8-4-1-5-9-17)10-11-6-2-3-7-13(11)16-14/h2-3,6-7,10H,1,4-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUOCMDKNNYQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidine-1-carbonyl)-1H-quinolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)


![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)
![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)

![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)

